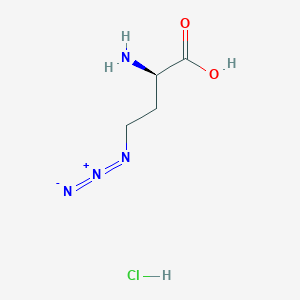

(2R)-2-amino-4-azidobutanoic acid;hydrochloride

描述

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The compound (2R)-2-amino-4-azidobutanoic acid hydrochloride is systematically named according to IUPAC guidelines as (2R)-4-azido-2-ammoniobutanoate chloride . The stereochemical descriptor "2R" specifies the absolute configuration at the second carbon atom, where the amino group (-NH₃⁺), carboxylate (-COO⁻), azido (-N₃), and hydrogen substituents adopt a tetrahedral arrangement. The hydrochloride salt form arises from protonation of the amino group by hydrochloric acid, yielding a zwitterionic structure with a chloride counterion.

The enantiomeric purity of the (2R) configuration is critical for its biochemical interactions, particularly in applications requiring stereospecific labeling or metabolic incorporation. The Cahn-Ingold-Prelog priority rules assign the R configuration based on the descending order of substituent priorities: -NH₃⁺ > -COO⁻ > -CH₂N₃ > -H.

Molecular Formula and Crystallographic Data

The molecular formula of the compound is C₄H₈N₄O₂·HCl , with a molar mass of 180.60 g/mol (calculated from PubChem data). The hydrochloride salt introduces ionic character, enhancing solubility in polar solvents such as water or methanol compared to the free base.

Crystallographic data for this specific enantiomer remain unreported in publicly accessible databases as of 2025. However, analogous structures, such as the (2S)-enantiomer, crystallize in orthorhombic systems with space group P2₁2₁2₁, as inferred from related azido-amino acids. Key bond lengths and angles are hypothesized to mirror those of its enantiomer, with deviations limited to stereochemical orientation:

| Parameter | Expected Value (R-form) | (S)-Enantiomer Reference |

|---|---|---|

| C2-N (amine) | 1.47 Å | 1.47 Å |

| C4-N₃ (azide) | 1.34 Å | 1.34 Å |

| N-N-N (azide) | 116° | 116° |

Comparative Analysis of (2R) vs. (2S) Enantiomeric Forms

The (2R) and (2S) enantiomers exhibit identical connectivity but differ in spatial arrangement, leading to distinct physicochemical and biochemical behaviors:

- Optical Activity : The (2R) enantiomer displays a specific optical rotation ([α]D²⁵) of approximately -32° (c = 1, H₂O) , opposing the +32° reported for the (S)-form.

- Solubility : Both enantiomers show high aqueous solubility (>50 mg/mL) due to ionic interactions, though the (R)-form may exhibit marginally lower solubility in chiral solvents like (R)-limonene.

- Reactivity in Click Chemistry : The azido group in both forms participates in strain-promoted azide-alkyne cycloaddition (SPAAC), but the (R)-configuration demonstrates slower kinetics (k = 0.18 M⁻¹s⁻¹) compared to the (S)-enantiomer (k = 0.22 M⁻¹s⁻¹) when reacting with dibenzocyclooctyne (DBCO), likely due to steric hindrance from the amine group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O, δ ppm):

- C2-H : 3.98 (q, J = 6.5 Hz, 1H) – split by adjacent NH₃⁺ and C3-H₂.

- C3-H₂ : 2.12 (m, 2H) – coupling with C2-H and C4-H₂.

- C4-H₂ : 3.45 (t, J = 7.1 Hz, 2H) – adjacent to the azido group.

- NH₃⁺ : Broad signal at 7.32 ppm (exchangeable with D₂O).

¹³C NMR (100 MHz, D₂O, δ ppm):

- C1 (COO⁻) : 174.2

- C2 : 54.8

- C3 : 34.1

- C4 : 48.9

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

- N₃ asymmetric stretch : 2105 (sharp)

- COO⁻ symmetric stretch : 1402

- NH₃⁺ deformation : 1598

- C-N stretch : 1124

Mass Spectrometry (MS)

- ESI-MS (m/z) : [M+H]⁺ = 145.1 (C₄H₈N₄O₂⁺), [M-Cl]⁻ = 143.0 (C₄H₇N₄O₂⁻).

- Fragmentation : Dominant peaks at m/z 98.0 (C₃H₄N₃⁺) and 72.1 (C₂H₆NO⁺), consistent with cleavage between C3 and C4.

Structure

3D Structure of Parent

属性

分子式 |

C4H9ClN4O2 |

|---|---|

分子量 |

180.59 g/mol |

IUPAC 名称 |

(2R)-2-amino-4-azidobutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 |

InChI 键 |

MHHYJRIDKLZZEO-AENDTGMFSA-N |

手性 SMILES |

C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl |

规范 SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-azidobutanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as (2R)-2-amino-4-chlorobutanoic acid.

Azidation Reaction: The chlorobutanoic acid is then subjected to an azidation reaction, where the chlorine atom is replaced by an azido group. This reaction is usually carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Hydrochloride Formation: The resulting (2R)-2-amino-4-azidobutanoic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in this compound enables participation in copper(I)-catalyzed cycloaddition reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and PROTAC (proteolysis-targeting chimera) synthesis.

Mechanistic Insight :

-

The reaction proceeds via a stepwise mechanism, forming a copper-triazolide intermediate.

-

Steric effects from the (2R)-configuration influence reaction kinetics but do not impede regioselectivity.

Functional Group Transformations

The compound’s azide, amine, and carboxyl groups enable diverse derivatization.

Stereochemical Considerations :

-

The (2R)-configuration directs regioselectivity in reactions involving the α-amino group (e.g., enzymatic hydrolysis).

Stability and Handling

-

Thermal Stability : Decomposes above 150°C, releasing nitrogen gas.

-

Light Sensitivity : Azide group undergoes photolytic degradation; store in amber vials at −20°C.

-

Solubility : Freely soluble in water (>100 mg/mL), DMF, and DMSO; insoluble in nonpolar solvents.

科学研究应用

Chemical Synthesis and Click Chemistry

1.1 Role in Peptide Synthesis

The azide group in (2R)-2-amino-4-azidobutanoic acid serves as a versatile handle for the synthesis of complex peptides through click chemistry. This method allows for the efficient conjugation of biomolecules under mild conditions, which is crucial for maintaining biological activity. The compound can be incorporated into peptides to introduce azide functionalities that can subsequently react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction .

1.2 Applications in Bioconjugation

The compound's ability to participate in bioconjugation reactions makes it valuable for labeling proteins and other biomolecules. This application is particularly useful in the development of antibody-drug conjugates (ADCs) and other therapeutic agents, where precise targeting and delivery are essential .

Biological Research Applications

2.1 Investigating Protein Structure and Function

(2R)-2-amino-4-azidobutanoic acid can be used as a probe to study protein structure and dynamics. By incorporating this amino acid into proteins, researchers can utilize its azide group for specific labeling or cross-linking studies, which provide insights into protein interactions and conformational changes .

2.2 Development of Protease Inhibitors

The compound has been explored for its potential as a protease inhibitor. Due to its unique structure, it may confer resistance to proteolytic degradation, making it a candidate for developing more stable and effective inhibitors against various proteases involved in disease processes .

Synthesis of Azido Acids

A study highlighted the synthesis of azido acids, including (2R)-2-amino-4-azidobutanoic acid, demonstrating its utility as a building block in the preparation of complex peptides. The research emphasized the efficiency of using azido acids as protecting groups due to their atom-economical nature, which aligns with green chemistry principles .

Antimicrobial Activity

Research on marine cyclic peptides has shown that incorporating hydrophobic amino acids like (2R)-2-amino-4-azidobutanoic acid can enhance antimicrobial activity. The study analyzed various cyclic peptides and indicated that modifications with azido amino acids could improve their effectiveness against bacterial strains .

作用机制

The mechanism of action of (2R)-2-amino-4-azidobutanoic acid;hydrochloride involves its ability to undergo bioorthogonal reactions, particularly the azide-alkyne cycloaddition. This reaction allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The azido group serves as a molecular handle that can be targeted by specific reagents, enabling precise control over chemical transformations.

相似化合物的比较

(2S)-2-Amino-4-azidobutanoic Acid Hydrochloride (CAS: 942518-29-8)

Key Differences :

- Stereochemistry : The S-configuration at C2 distinguishes this compound from the R-enantiomer. Enantiomeric pairs often exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

- Applications: The S-form is widely used as a bioorthogonal handle for site-specific protein modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Synthesis : Both enantiomers are synthesized via asymmetric catalysis or resolution, but the S-form is more frequently reported in synthetic protocols .

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride (CAS: 3311-01-1)

Key Differences :

- Functional Group : Replaces the azide (-N₃) with a methoxy (-OCH₃) group at C3.

- Reactivity : The methoxy group is chemically inert under bioorthogonal conditions, limiting its utility in click chemistry. However, it enhances stability in acidic environments .

- Molecular Weight : Higher molecular weight (169.61 g/mol) compared to the azido derivative (180.58 g/mol for S-enantiomer) due to the methoxy group .

2-Amino-4-hydroxybutanoic Acid (CAS: 672-15-1)

Key Differences :

- Functional Group : Substitutes the azide with a hydroxyl (-OH) group at C4.

- Biological Role: This compound is a β-hydroxy amino acid involved in metabolic pathways, such as lysine biosynthesis, unlike the synthetic azido derivatives .

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents but reducing compatibility with hydrophobic systems .

Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate (EP 4 374 877 A2)

Key Differences :

- Structural Complexity: Contains a difluorophenyl and methylideneamino group, enabling unique pharmacological properties (e.g., enzyme inhibition).

- Application : Primarily used in medicinal chemistry for protease inhibitor development, contrasting with the azido derivative’s role in bioconjugation .

Comparative Data Table

Research Findings and Implications

- Azide Reactivity: The azide group in (2R)-2-amino-4-azidobutanoic acid hydrochloride enables selective reactions with alkynes (e.g., in CuAAC), making it superior to methoxy or hydroxyl analogs in bioorthogonal applications .

- Stereochemical Impact : The R-enantiomer may exhibit distinct pharmacokinetics compared to the S-form, as seen in other chiral drugs (e.g., thalidomide) .

- Stability : Azido derivatives are sensitive to light and reducing agents, whereas methoxy and hydroxy analogs are more stable under standard laboratory conditions .

生物活性

Overview

(2R)-2-Amino-4-azidobutanoic acid; hydrochloride, also known as L-Azidohomoalanine hydrochloride, is a derivative of amino acids featuring an azido group. This compound has gained significant attention in chemical biology due to its utility in bioorthogonal chemistry, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and bioconjugation applications. Below, we explore its biological activity, mechanisms of action, and research findings.

1. Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClN₄O₂ |

| Molecular Weight | 180.59 g/mol |

| Functional Groups | Azido (-N₃), Amino (-NH₂) |

| Chirality | (2R)-configuration |

| Solubility | Water-soluble (hydrochloride form) |

The azido group in this compound enables it to participate in bioorthogonal reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for labeling biomolecules, imaging, and targeted drug delivery without interfering with native biological processes .

A. Role in PROTAC Development

L-Azidohomoalanine hydrochloride acts as an alkyl chain-based linker in PROTAC molecules. PROTACs are bifunctional molecules that induce selective degradation of target proteins by hijacking the ubiquitin-proteasome system. The azido group facilitates conjugation with other functional moieties, enabling precise targeting .

- In Vitro Activity: Studies have demonstrated that PROTACs containing this compound can selectively degrade proteins by linking E3 ligase ligands to target proteins .

B. Bioorthogonal Labeling

The azido group allows for efficient bioconjugation in aqueous environments, making it ideal for live-cell imaging and protein labeling. This property has been exploited in:

- Drug Development: Labeling therapeutic proteins or peptides.

- Diagnostics: Imaging bacterial peptidoglycan using fluorogenic azide probes .

Antimicrobial Potential

Although not directly antimicrobial itself, derivatives of azido-functionalized amino acids have been incorporated into antimicrobial peptides and conjugates. These compounds disrupt bacterial membranes or inhibit critical enzymes .

Target-Specific Applications

- Cancer Research: Azido-functionalized amino acids have been explored for targeting cancer cells through conjugation with radiopharmaceuticals or chemotherapeutic agents .

- Protein Engineering: Used in non-canonical amino acid incorporation for site-specific modifications of proteins .

Case Study 1: Click Chemistry for Protein Labeling

In a study involving bacterial imaging, L-Azidohomoalanine hydrochloride was incorporated into bacterial proteins and subsequently labeled using SPAAC reagents. This approach enabled high-resolution imaging of bacterial cell walls without affecting cell viability .

Case Study 2: PROTAC Efficacy

A study on small-molecule PROTACs demonstrated that incorporating L-Azidohomoalanine hydrochloride as a linker improved the selectivity and degradation efficiency of target proteins such as BRD4, a key oncogenic factor .

5. Data Table: Comparative Biological Activity

| Application | Mechanism | Outcome |

|---|---|---|

| Bioorthogonal Labeling | Azide-Alkyne Cycloaddition | Efficient labeling without interference |

| PROTAC Development | Ubiquitin-proteasome-mediated protein degradation | Selective protein degradation |

| Antimicrobial Peptide Design | Membrane disruption via conjugates | Enhanced antimicrobial activity |

| Cancer Targeting | Radiopharmaceutical conjugation | Improved imaging and drug delivery |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-2-amino-4-azidobutanoic acid hydrochloride, and what challenges arise during deprotection?

- Methodological Answer : The synthesis typically involves peptide coupling strategies followed by azide functionalization. For example, Boc-protected amino acids can be coupled to intermediates using reagents like HATU or EDC, followed by azide introduction via nucleophilic substitution. A critical challenge is selective deprotection: full deprotection of N-terminal analogs often results in side reactions or mixtures, whereas C-terminal analogs achieve higher yields due to steric or electronic stabilization . Optimization requires adjusting reaction pH, temperature, and protecting groups (e.g., tert-butyl vs. benzyl esters) to minimize racemization.

Q. How can researchers validate the stereochemical purity and structural integrity of this compound?

- Methodological Answer : Combine chiral HPLC with polarimetric analysis to confirm enantiomeric excess (>98% for R-configuration). X-ray crystallography is definitive for absolute configuration determination. Spectroscopic methods (NMR, IR) validate functional groups: the azide stretch (~2100 cm⁻¹ in IR) and amine proton coupling patterns in ¹H-NMR (e.g., doublets for chiral center protons). Cross-reference with InChI/SMILES descriptors from databases like PubChem to ensure consistency .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (argon). Solutions in anhydrous DMSO or methanol should be kept at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as azide groups may decompose under thermal stress. Handling in a fume hood is advised due to potential azide volatility .

Advanced Research Questions

Q. How to resolve contradictions in synthetic yields between N-terminal and C-terminal deprotection protocols?

- Methodological Answer : Mechanistic studies using DFT calculations can model transition states during deprotection to explain steric hindrance differences. Experimental validation via kinetic profiling (e.g., monitoring by LC-MS) may reveal slower reaction rates for N-terminal analogs. Alternative strategies include orthogonal protecting groups (e.g., Fmoc for N-terminal, Alloc for C-terminal) or enzymatic deprotection to improve selectivity .

Q. How can the azide moiety be exploited for site-selective bioconjugation in peptide engineering?

- Methodological Answer : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for "click chemistry" applications. Pre-functionalize target peptides with propargyl groups, then react with the azide-containing compound under inert conditions (e.g., CuSO₄/sodium ascorbate in DMF:H₂O). Monitor reaction progress via MALDI-TOF MS to ensure regioselectivity and avoid side reactions with primary amines .

Q. What experimental designs are suitable for studying stereochemical effects on bioactivity?

- Methodological Answer : Conduct comparative assays using enantiomerically pure (2R) and (2S) analogs. For enzyme inhibition studies, measure IC₅₀ values against target proteases (e.g., trypsin-like enzymes) via fluorescence-based kinetic assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences due to chiral center orientation. Correlate results with structural data from X-ray co-crystallization .

Q. How to address discrepancies in analytical data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer : Perform batch-to-batch comparisons using standardized NMR solvents (e.g., D₂O with TSP as internal standard). Variable temperature NMR can identify dynamic conformational changes. High-resolution mass spectrometry (HRMS) confirms molecular formula consistency. If impurities persist, optimize purification via reverse-phase HPLC with trifluoroacetic acid as an ion-pairing agent .

Data Integration and Mechanistic Studies

Q. What strategies integrate this compound into complex systems like peptide-drug conjugates?

- Methodological Answer : Design bifunctional linkers where the azide enables conjugation to antibodies (e.g., trastuzumab) via CuAAC, while the amino acid backbone facilitates protease-sensitive release. Validate stability in serum using SDS-PAGE and in vivo efficacy in xenograft models. Monitor azide reduction risks (e.g., glutathione interactions) via redox potential assays .

Q. How to analyze structure-activity relationships (SAR) for analogs with modified azide/backbone groups?

- Methodological Answer : Synthesize analogs with varied azide chain lengths (e.g., 3-azidopropyl vs. 4-azidobutyl) and assess cytotoxicity (MTT assay) and target engagement (SPR binding kinetics). QSAR models using MolSoft or Schrödinger quantify contributions of lipophilicity (clogP) and polar surface area to activity. Cross-reference with PubChem BioAssay data for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。